N-(4-acetylphenyl)-2-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide
Description
N-(4-acetylphenyl)-2-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core linked to a thioacetamide group. The structure includes a 4-chlorophenyl substituent on the oxadiazole ring and a 4-acetylphenyl group on the acetamide moiety. The oxadiazole scaffold is known for its bioisosteric properties, mimicking ester or amide functionalities, which enhance pharmacological activity by forming hydrogen bonds with biological targets .
Properties
Molecular Formula |
C18H14ClN3O3S |
|---|---|
Molecular Weight |
387.8 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C18H14ClN3O3S/c1-11(23)12-4-8-15(9-5-12)20-16(24)10-26-18-22-21-17(25-18)13-2-6-14(19)7-3-13/h2-9H,10H2,1H3,(H,20,24) |
InChI Key |
QCYGMGGORRWTTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Hydrazide Formation
4-Chlorophenylacetic acid is treated with excess hydrazine hydrate in ethanol under reflux to yield 4-chlorophenylacetohydrazide . The reaction is monitored via thin-layer chromatography (TLC), with completion indicated by the disappearance of the carboxylic acid starting material.
Cyclization to 1,3,4-Oxadiazole-2-thiol
The hydrazide intermediate reacts with carbon disulfide (CS₂) in the presence of potassium hydroxide (KOH) under reflux in ethanol. This step facilitates cyclization, producing 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol . The thiol group (-SH) at position 2 of the oxadiazole ring is critical for subsequent alkylation reactions.
Key Reaction Conditions:
Synthesis of Chloroacetamide Precursor: 2-Chloro-N-(4-acetylphenyl)acetamide
The chloroacetamide moiety is synthesized via acylation of 4-aminoacetophenone.
Acylation Reaction
4-Aminoacetophenone reacts with chloroacetyl chloride in anhydrous dichloromethane (DCM) or acetone, catalyzed by triethylamine (TEA). The reaction proceeds at 0–5°C to minimize side reactions, yielding 2-chloro-N-(4-acetylphenyl)acetamide .
Optimization Notes:
-
Stoichiometry: A 1:1.2 molar ratio of 4-aminoacetophenone to chloroacetyl chloride ensures complete conversion.
-
Purification: Recrystallization from ethanol affords high-purity product (mp: 145–148°C).
Thioether Formation: Alkylation of Oxadiazole-2-thiol
The thiol group of 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol undergoes nucleophilic substitution with the chloroacetamide precursor.
Alkylation Reaction
A mixture of 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol and 2-chloro-N-(4-acetylphenyl)acetamide is refluxed in dry acetone or dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base. The reaction typically completes within 12–24 hours, yielding the target compound.
Critical Parameters:
-
Base: K₂CO₃ or diisopropylethylamine (DIPEA)
-
Molar Ratio: 1:1.2 (oxadiazole-thiol : chloroacetamide)
Alternative Pathways and Methodological Variations
Ultrasound-Assisted Synthesis
Ultrasonic irradiation (35 kHz, 310 W) accelerates the alkylation step, reducing reaction time to 2–4 hours with comparable yields (70–75%). This green chemistry approach minimizes side products and enhances reproducibility.
One-Pot Synthesis
Sequential reactions without intermediate isolation have been explored. For example, in situ generation of the oxadiazole-thiol followed by immediate alkylation with chloroacetamide in a single reactor reduces purification steps but requires precise stoichiometric control.
Analytical Characterization and Validation
Spectroscopic Confirmation
Chromatographic Purity
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water = 70:30) confirms purity >98%.
Challenges and Optimization Strategies
Side Reactions
Solvent Selection
Polar aprotic solvents (e.g., DMF) enhance reaction rates but complicate purification. Acetone balances reactivity and ease of isolation.
Comparative Data on Synthetic Routes
| Method | Conditions | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Conventional | Reflux, K₂CO₃, acetone | 24 | 65 | 95 |
| Ultrasound | 35 kHz, DMF | 4 | 75 | 98 |
| One-Pot | Sequential, no isolation | 18 | 60 | 92 |
Industrial Scalability Considerations
Cost Efficiency
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-2-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyl or chlorophenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in dry ether or tetrahydrofuran.
Substitution: Nucleophiles like amines, thiols; reactions often conducted in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing oxadiazole moieties exhibit notable antimicrobial properties. Studies have shown that derivatives of N-(4-acetylphenyl)-2-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide can inhibit the growth of various bacterial strains and fungi. For instance, derivatives have been tested against Gram-positive and Gram-negative bacteria, demonstrating promising results in inhibiting microbial growth .
Anticancer Properties
The compound has been evaluated for its anticancer activity against several cancer cell lines. In vitro studies suggest that it may exert cytotoxic effects on breast cancer cells (e.g., MCF7 cell line), with significant inhibition percentages reported during assays such as the Sulforhodamine B assay. The presence of the oxadiazole ring is believed to contribute to its effectiveness against cancer cells by interfering with cellular processes .
Acetylcholinesterase Inhibition
The potential for this compound to act as an acetylcholinesterase inhibitor has also been explored. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease. Compounds designed with similar structural features have shown promising inhibitory activity against acetylcholinesterase, suggesting a potential application in treating cognitive decline associated with Alzheimer's .
Case Studies
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound’s acetylphenyl and chlorophenyl groups allow it to bind to various enzymes and receptors, potentially inhibiting their activity. The oxadiazole ring may also play a role in stabilizing the compound’s interaction with its targets, enhancing its overall efficacy.
Comparison with Similar Compounds
Structural and Spectroscopic Comparisons
The compound’s structural analogs differ primarily in substituents on the phenyl rings and the oxadiazole-linked functional groups. Key comparisons include:
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The 4-chlorophenyl group in the target compound and 14a enhances stability and bioactivity via hydrophobic interactions and halogen bonding .
- Acetyl vs.
- Melting Points: Derivatives like 4d (melting point >200°C) exhibit higher thermal stability due to rigid phthalazinone cores, whereas the target compound’s melting point is unreported but likely lower due to its flexible acetamide chain .
Key Observations :
- Halogen Substituents : The 4-chlorophenyl group in the target compound and Compound 154 enhances anticancer activity by promoting hydrophobic interactions with kinase active sites .
- Acetyl Group Role : The acetyl moiety may modulate drug-likeness by balancing lipophilicity (LogP) and solubility, critical for bioavailability .
Key Observations :
Biological Activity
N-(4-acetylphenyl)-2-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity based on recent studies and findings.
Chemical Structure and Properties
The compound features a complex structure that includes an acetylphenyl group, a thioether linkage, and a 1,3,4-oxadiazole moiety. The presence of these functional groups is crucial for its biological activity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Gram-positive Bacteria : Compounds with similar structures have shown effectiveness against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) due to their ability to penetrate bacterial membranes effectively .
- Gram-negative Bacteria : The effectiveness against Gram-negative bacteria like Escherichia coli is generally lower, attributed to the more complex outer membrane of these organisms .
Anticancer Activity
The compound's potential as an anticancer agent is supported by structure-activity relationship (SAR) studies. The oxadiazole ring has been associated with cytotoxic effects in various cancer cell lines. For example:
- Cell Line Studies : Compounds containing oxadiazole have demonstrated significant cytotoxicity against cancer cell lines such as A-431 and Jurkat cells, with IC50 values comparable to established chemotherapeutic agents like doxorubicin .
Case Studies
- Antimicrobial Testing : A study synthesized various N-substituted acetamides and evaluated their antimicrobial activity. The results indicated that those with halogenated phenyl groups exhibited enhanced activity against Gram-positive bacteria .
- Cytotoxicity Assays : Another study focused on the synthesis of thiazole and oxadiazole derivatives, revealing that the presence of specific substituents significantly influenced their anticancer properties .
Data Tables
| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity | IC50 (µg/mL) |
|---|---|---|---|---|
| This compound | Structure | Effective against Gram-positive | Significant against A-431 | 1.98 |
| Related Compound 1 | Structure | Moderate against Gram-negative | Moderate against Jurkat | 1.61 |
| Related Compound 2 | Structure | Effective against MRSA | High cytotoxicity in multiple lines | < 0.5 |
Q & A
Q. Table 1: Yield Optimization Under Different Conditions
| Solvent | Catalyst | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Acetone | K₂CO₃ | 60–80 (reflux) | 86 | |
| Ethanol | K₂CO₃ | Room temperature | 79 | |
| DMF | Et₃N | 90 | 68 |
Higher yields are achieved in polar aprotic solvents like acetone due to better nucleophilicity of the thiolate ion .
Basic: What spectroscopic and chromatographic techniques confirm structure and purity?
Answer:
- ¹H/¹³C NMR : Identifies protons (e.g., acetyl CH₃ at δ 2.57 ppm, oxadiazole CH₂ at δ 4.51 ppm) and carbon environments .
- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at 1670 cm⁻¹, NH stretch at 3446 cm⁻¹) .
- HPLC : Validates purity (>95%) using reverse-phase C18 columns with acetonitrile/water mobile phases .
Advanced: How do structural modifications influence biological activity?
Answer:
- Substituent Effects :
- Thioether Linkage : Facilitates redox-mediated cytotoxicity via ROS generation .
Q. Table 2: Biological Activity of Analogues
| Substituent (R) | Target Cell Line | IC₅₀ (μM) | Reference |
|---|---|---|---|
| 4-Nitrophenyl | HeLa | 8.2 | |
| 4-Methoxyphenyl | A549 | 18.7 | |
| 4-Chlorophenyl (Parent) | MCF-7 | 12.5 |
Advanced: What in silico approaches predict interactions with biological targets?
Answer:
- Molecular Docking : Simulations with EGFR kinase (PDB: 1M17) show hydrogen bonding between the acetamide carbonyl and Lys721, while the 4-chlorophenyl group occupies a hydrophobic pocket .
- DFT Calculations : HOMO-LUMO analysis (B3LYP/6-31G*) predicts charge transfer interactions, correlating with observed antioxidant activity .
- ADMET Prediction : SwissADME models indicate moderate blood-brain barrier permeability (LogP = 3.1) and CYP3A4 inhibition risk .
Data Contradiction: How to resolve discrepancies in reported biological activities?
Answer:
Variations in IC₅₀ values (e.g., 8.2 μM vs. 18.7 μM) arise from:
- Assay Conditions : Differences in cell viability protocols (MTT vs. SRB assays) .
- Solubility Factors : DMSO concentration >0.1% reduces activity in hydrophilic media .
- Metabolic Interference : Liver microsomal enzymes (e.g., CYP450) degrade the compound in long-term assays .
Recommendation : Standardize assays using CLSI guidelines and include negative controls for solvent effects .
Advanced: What strategies improve metabolic stability for in vivo studies?
Answer:
- Deuterium Incorporation : Replacing labile hydrogens (e.g., acetamide CH₃) with deuterium reduces CYP450-mediated oxidation .
- Prodrug Design : Phosphorylate the thioether group to enhance aqueous solubility and delay hepatic clearance .
Basic: How is stability assessed under varying pH and temperature?
Answer:
- pH Stability : Incubate in buffers (pH 1–13) and monitor degradation via HPLC. The compound is stable at pH 5–9 but hydrolyzes in strong acids/bases .
- Thermal Stability : TGA/DSC analysis shows decomposition above 200°C, confirming suitability for oral formulations .
Advanced: What mechanistic insights explain its dual antiproliferative and antioxidant effects?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
